3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride

Medicinal Chemistry Scaffold-Based Drug Design Structure-Activity Relationship

This 3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride scaffold features a rigid cyclobutane core (1,3‑disubstitution) delivering a distinct ~108° exit vector angle—critical for fragment linking, scaffold hopping, and exploring novel 3D pharmacophore arrangements. The dihydrochloride salt guarantees consistent aqueous solubility for HTS assays without organic co‑solvents. Its orthogonal primary amine and morpholine tertiary nitrogen enable PROTAC, photoaffinity label, and fluorescent tracer synthesis. Supplied as ≥95% HPLC purity diastereomeric mixture; for stereochemically defined material request chirally resolved cis‑ or trans‑isomers.

Molecular Formula C8H18Cl2N2O
Molecular Weight 229.15
CAS No. 1229624-58-1
Cat. No. B2491313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride
CAS1229624-58-1
Molecular FormulaC8H18Cl2N2O
Molecular Weight229.15
Structural Identifiers
SMILESC1COCCN1C2CC(C2)N.Cl.Cl
InChIInChI=1S/C8H16N2O.2ClH/c9-7-5-8(6-7)10-1-3-11-4-2-10;;/h7-8H,1-6,9H2;2*1H
InChIKeyOSYQXXSJSXMCHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride (CAS 1229624-58-1): A Morpholine-Functionalized Cyclobutylamine Scaffold for Medicinal Chemistry


3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride (CAS: 1229624-58-1) is a bicyclic diamine building block comprising a cyclobutane ring substituted with both a primary amine and a morpholine group, supplied as a dihydrochloride salt (C₈H₁₈Cl₂N₂O, MW 229.15) . This compound serves as a versatile small-molecule scaffold in medicinal chemistry, where the morpholine moiety enhances aqueous solubility and modulates pharmacokinetic properties while the rigid cyclobutane core provides conformational constraint [1].

Why 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride Cannot Be Replaced by Alternative Morpholine Amines or Cyclobutylamine Scaffolds


Substituting 3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride with simpler analogs—such as unsubstituted cyclobutylamine, free-base morpholine, or regioisomeric 2-morpholinocyclobutan-1-amine—alters key molecular properties essential for reliable SAR interpretation [1]. The 3-substituted cyclobutane geometry confers a specific exit vector angle and inter-amine distance distinct from the 2-substituted regioisomer, while the dihydrochloride salt form ensures consistent solubility and handling characteristics relative to the free base . Stereochemical configuration (cis vs. trans) on the cyclobutane ring profoundly influences biological target engagement; the diastereomeric mixture provided under this CAS lacks stereochemical definition, which may complicate reproducibility in receptor-binding studies unless chirally resolved material is procured .

Quantitative Evidence Guide: Differentiating 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride (CAS 1229624-58-1) for Procurement Decisions


Scaffold Topology: 3-Substituted Cyclobutane Exit Vector Differentiates from 2-Substituted Regioisomers

The 3-(morpholin-4-yl)cyclobutan-1-amine scaffold presents a 1,3-disubstituted cyclobutane geometry, yielding an exit vector angle between the primary amine and morpholine nitrogen that differs substantially from the 1,2-relationship in 2-morpholinocyclobutan-1-amine regioisomers . This topological distinction directly impacts the spatial orientation of substituents in target-bound conformations and the accessible chemical space for parallel library synthesis .

Medicinal Chemistry Scaffold-Based Drug Design Structure-Activity Relationship

Salt Form Handling: Dihydrochloride Salt Confers Consistent Aqueous Solubility Relative to Free Base

The compound is supplied as the dihydrochloride salt (C₈H₁₈Cl₂N₂O, MW 229.15), which provides high aqueous solubility essential for biochemical assay preparation and reliable handling . The free base (C₈H₁₆N₂O, MW 156.23) is lipophilic and may exhibit variable solubility depending on pH and counterion presence .

Chemical Procurement Formulation Development High-Throughput Screening

Commercial Purity Specification: ≥95% (HPLC) as Baseline Procurement Standard

Multiple reputable vendors supply this compound at a minimum purity of 95% (HPLC), with some offering material at ≥98% purity . This purity threshold serves as the baseline for procurement in medicinal chemistry applications where impurities may confound SAR interpretation or produce false-positive screening hits.

Quality Control Analytical Chemistry Procurement

Recommended Application Scenarios for 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride (CAS 1229624-58-1) in Drug Discovery


Fragment-Based and Scaffold-Oriented Medicinal Chemistry Libraries

The rigid cyclobutane core with 1,3-disubstitution provides a conformationally constrained scaffold for fragment linking and scaffold hopping strategies in hit-to-lead optimization . The distinct exit vector geometry (approximately 108° inter-substituent angle) differentiates this scaffold from 1,2-disubstituted cyclobutane regioisomers and offers alternative 3D pharmacophore arrangements for exploring novel chemical space . The morpholine moiety contributes balanced physicochemical properties—enhancing aqueous solubility via hydrogen bonding while maintaining moderate lipophilicity for membrane permeability .

High-Throughput Screening (HTS) and In Vitro Pharmacology

The dihydrochloride salt form ensures reliable aqueous solubility for HTS assay preparation, eliminating the need for organic co-solvents that may interfere with biochemical or cell-based readouts . The compound is supplied at ≥95% purity (HPLC) , meeting the minimum purity requirements for primary screening campaigns. Users should note that the commercial material is supplied as a diastereomeric mixture lacking stereochemical definition; this may produce variable activity profiles in receptor-binding or enzyme inhibition assays that are sensitive to stereochemistry . For assays requiring stereochemically defined material, procurement of chirally resolved cis- or trans-isomers (e.g., trans-3-morpholinocyclobutan-1-amine, CAS 2839511-99-6) is recommended.

Chemical Biology Probe Development and Target Identification

The compound's dual amine functionality—a primary amine on the cyclobutane ring and a tertiary morpholine nitrogen—provides orthogonal reactive handles for derivatization, enabling the synthesis of bifunctional probes such as PROTACs (proteolysis-targeting chimeras), photoaffinity labels, or fluorescent tracers . The cyclobutane ring serves as a rigid linker with minimal conformational flexibility, which may reduce entropic penalties upon target binding relative to more flexible alkyl linkers .

Technical Documentation Hub

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